Methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetate
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Overview
Description
Methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetate is a chemical compound that belongs to the class of phenoxyacetates It is characterized by the presence of a dimethylsulfamoyl group attached to a phenoxy ring, which is further connected to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetate typically involves the reaction of 4-(dimethylsulfamoyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce sulfides.
Scientific Research Applications
Methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxyacetate moiety can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(dimethylsulfamoyl)-4,5-dimethoxyphenyl]acetate
- 2-(4-methylsulfonyl phenyl) indole derivatives
Uniqueness
Methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetate is unique due to its specific structural features, such as the position of the dimethylsulfamoyl group and the phenoxyacetate linkage. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-12(2)18(14,15)10-6-4-9(5-7-10)17-8-11(13)16-3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSMVFAXJWDKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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